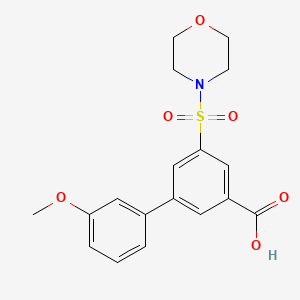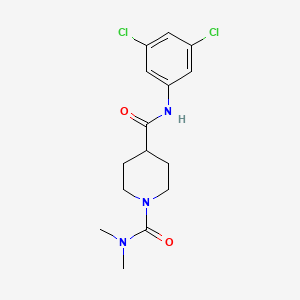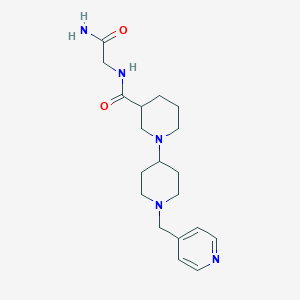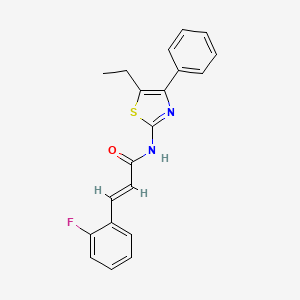
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP belongs to the class of piperidine compounds and has a unique chemical structure that makes it a promising candidate for research in the fields of pharmacology, biochemistry, and medicinal chemistry.
作用機序
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol exerts its pharmacological effects by binding to the dopamine transporter and inhibiting its activity. This leads to an increase in the levels of dopamine in the brain, which is believed to be responsible for its antipsychotic and antidepressant activities.
Biochemical and Physiological Effects:
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the regulation of mood and behavior, and the improvement of cognitive function. 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has several advantages for use in laboratory experiments, including its high potency and selectivity for the dopamine transporter, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol also has limitations, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, including the development of new drugs based on its structure, the investigation of its potential for the treatment of various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to elucidate the potential side effects and toxicity of 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, as well as its pharmacokinetic properties and optimal dosing regimens.
In conclusion, 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a promising compound that has the potential for various scientific applications. Its unique chemical structure and pharmacological properties make it a valuable tool for research in the fields of pharmacology, biochemistry, and medicinal chemistry. Further studies are needed to fully explore the potential of 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol and its derivatives for the development of new drugs and therapies.
合成法
The synthesis of 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves several steps, including the reaction of 5-methyl-2-pyridinecarboxaldehyde with 2-methyl-4-propylpyrimidine-5-carboxylic acid, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the reaction of the reduced compound with 4-piperidone hydrochloride to obtain 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol.
科学的研究の応用
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been extensively studied for its potential applications in various scientific fields. In pharmacology, 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been shown to exhibit potent antipsychotic and antidepressant activities. In biochemistry, 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been studied for its ability to inhibit the activity of dopamine transporter, which is a key protein involved in the regulation of dopamine levels in the brain. In medicinal chemistry, 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been investigated for its potential as a lead compound for the development of new drugs targeting various diseases.
特性
IUPAC Name |
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-4-5-16-13-20-15(3)22-18(16)23-10-8-19(24,9-11-23)17-7-6-14(2)12-21-17/h6-7,12-13,24H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQWUQQQOWHLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1N2CCC(CC2)(C3=NC=C(C=C3)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-1H-benzimidazole-2-carboxamide](/img/structure/B5491439.png)

![ethyl 2-(4-iodobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5491449.png)
![N-{1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5491461.png)


![N-ethyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5491483.png)
![N-methyl-5-(phenoxymethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5491487.png)
![N-methyl-1-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5491497.png)
![N-{2-[3-(4-chlorobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B5491513.png)
![2-butyl-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5491518.png)
![5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-2-furoic acid](/img/structure/B5491521.png)